1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a bromopropyl group and a trifluoroethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include various oxidized derivatives of the piperazine ring.
Reduction: Products include reduced forms of the trifluoroethyl group.
Scientific Research Applications
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoroethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)pyrazine: Similar structure but with a pyrazine ring instead of piperazine.
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the bromopropyl and trifluoroethyl groups attached to the piperazine ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H16BrF3N2 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C9H16BrF3N2/c10-2-1-3-14-4-6-15(7-5-14)8-9(11,12)13/h1-8H2 |
InChI Key |
WIUGJBWADBBTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCBr)CC(F)(F)F |
Origin of Product |
United States |
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